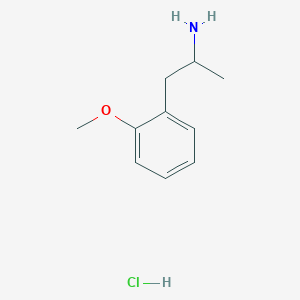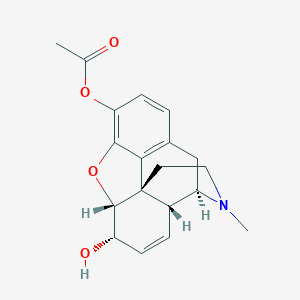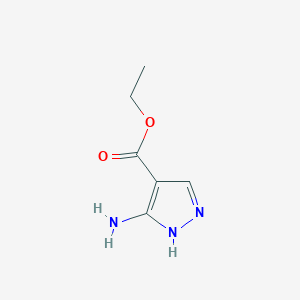
Ethyl 2-methyl-3-phenyloxirane-2-carboxylate
Descripción general
Descripción
Ethyl 2-methyl-3-phenyloxirane-2-carboxylate, also known as Ethyl 2-methyl-3-phenyl-2-oxiranecarboxylate, is a chemical compound with the linear formula C12H14O3 . It is provided to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular structure of Ethyl 2-methyl-3-phenyloxirane-2-carboxylate is based on structures generated from information available in ECHA’s databases . The molecular formula is C12H14O3 .Physical And Chemical Properties Analysis
Ethyl 2-methyl-3-phenyloxirane-2-carboxylate is a clear, colorless to pale yellow viscous liquid to solid . It has a sweet fruity aroma reminiscent of berries . It is sparingly soluble in water but soluble in ethanol . The boiling point is 295-297°C (decomposes) .Aplicaciones Científicas De Investigación
Organic Synthesis and Medicinal Chemistry
Specific Scientific Field
Organic chemistry and medicinal chemistry.
Summary of Application
BMK ethyl glycidate serves as a precursor in the synthesis of various organic compounds and pharmaceutical substances. Its conversion to P2P allows for the production of essential intermediates used in drug development.
Experimental Procedures
Darzens Reaction
BMK ethyl glycidate can be synthesized using the Darzens reaction. This method involves the condensation of acetophenone (or other ketones) with the ethyl ester of monochloroacetic acid in the presence of a base (e.g., sodium ethoxide or sodium amide). The reaction proceeds through the formation of a glycidic ester intermediate .
Safety And Hazards
Ethyl 2-methyl-3-phenyloxirane-2-carboxylate is classified as Aquatic Chronic 1, Eye Irritant 2, Skin Irritant 2, and Skin Sensitizer 1 . It has the signal word “Warning” and the following hazard statements: H315 - H317 - H319 - H410 . Precautionary statements include P261 - P264 - P273 - P280 - P302 + P352 - P305 + P351 + P338 .
Propiedades
IUPAC Name |
ethyl 2-methyl-3-phenyloxirane-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c1-3-14-11(13)12(2)10(15-12)9-7-5-4-6-8-9/h4-8,10H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTJLNEHAZVPEFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(C(O1)C2=CC=CC=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40488661 | |
| Record name | Ethyl 2-methyl-3-phenyloxirane-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40488661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-methyl-3-phenyloxirane-2-carboxylate | |
CAS RN |
41232-97-7 | |
| Record name | Ethyl 2-methyl-3-phenyloxirane-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40488661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![4-[4-(4-Ethylcyclohexyl)cyclohexyl]-2-fluoro-1-(trifluoromethoxy)benzene](/img/structure/B164183.png)





![2-[Carboxy(dideuterio)methyl]sulfanyl-2,2-dideuterioacetic acid](/img/structure/B164206.png)